
(-)-alpha-Santalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-alpha-Santalene is a naturally occurring sesquiterpene found in the essential oil of sandalwood. It is known for its distinctive woody aroma and is widely used in perfumery and aromatherapy. The compound has a molecular formula of C15H24 and is one of the primary constituents responsible for the characteristic fragrance of sandalwood oil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Santalene can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of sandalwood oil from the heartwood of sandalwood trees. The oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to the high yield and purity of the compound obtained from natural sources.
Análisis De Reacciones Químicas
Types of Reactions
(-)-alpha-Santalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form santalol, a key component in sandalwood oil.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Santalol and other oxygenated derivatives.
Reduction: Various alcohols and hydrogenated products.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(-)-alpha-Santalene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic effects in aromatherapy and potential use in pharmaceuticals.
Industry: Widely used in the fragrance industry for the production of perfumes and scented products.
Mecanismo De Acción
The mechanism of action of (-)-alpha-Santalene involves its interaction with various molecular targets and pathways. In aromatherapy, it is believed to exert its effects through the olfactory system, influencing the limbic system and promoting relaxation. In biological systems, this compound may interact with cell membranes and enzymes, modulating inflammatory responses and exhibiting antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
alpha-Santalol: An oxygenated derivative of (-)-alpha-Santalene with similar aromatic properties.
beta-Santalene: Another sesquiterpene found in sandalwood oil with a slightly different structure.
Santalenes: A group of related sesquiterpenes with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure and the distinct woody aroma it imparts. Its high concentration in sandalwood oil and its role in the fragrance industry set it apart from other similar compounds.
Propiedades
Número CAS |
27353-28-2 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(2R,6S,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1 |
Clave InChI |
KWFJIXPIFLVMPM-BSMMKNRVSA-N |
SMILES isomérico |
CC(=CCC[C@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |
SMILES canónico |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


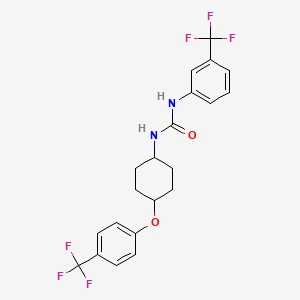

![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

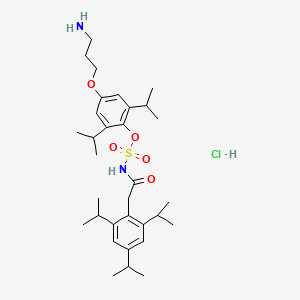


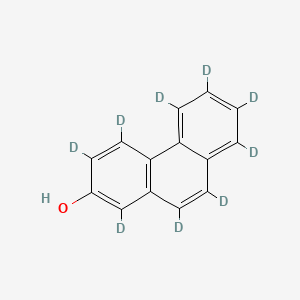

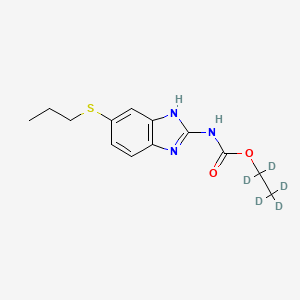
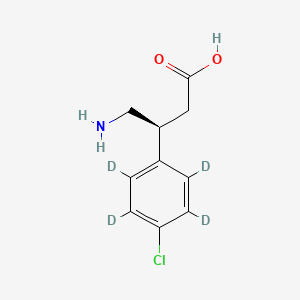
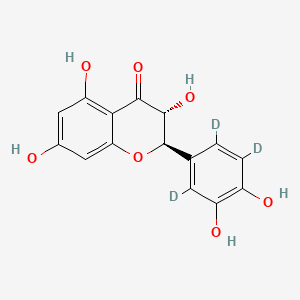

![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
